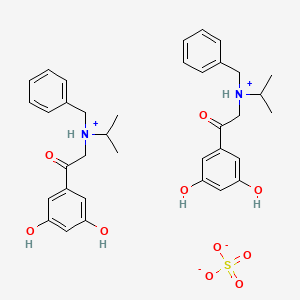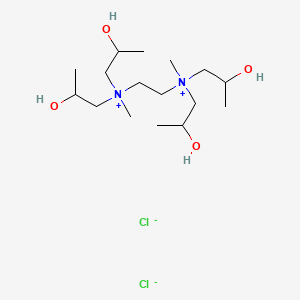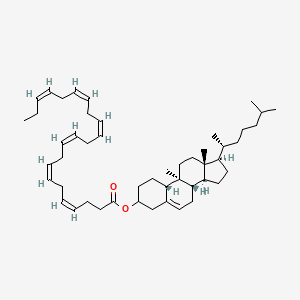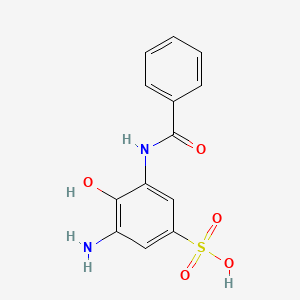
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes an amino group, a benzamido group, a hydroxy group, and a sulfonic acid group. This compound is known for its diverse chemical properties and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Nitration: The initial aromatic compound undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Amidation: The amino group is then reacted with benzoyl chloride to form the benzamido group.
Sulfonation: Finally, the compound undergoes sulfonation using sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The benzamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. For example, the sulfonic acid group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. The benzamido group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-hydroxybenzenesulphonic acid: Lacks the benzamido group, making it less versatile in certain applications.
5-Benzamido-4-hydroxybenzenesulphonic acid: Lacks the amino group, affecting its reactivity and binding properties.
3-Amino-5-benzamido-4-methoxybenzenesulphonic acid: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.
Uniqueness
3-Amino-5-benzamido-4-hydroxybenzenesulphonic acid is unique due to the presence of all four functional groups (amino, benzamido, hydroxy, and sulfonic acid) in a single molecule. This combination of functional groups provides a wide range of reactivity and binding capabilities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
85237-59-8 |
|---|---|
Fórmula molecular |
C13H12N2O5S |
Peso molecular |
308.31 g/mol |
Nombre IUPAC |
3-amino-5-benzamido-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-9(21(18,19)20)7-11(12(10)16)15-13(17)8-4-2-1-3-5-8/h1-7,16H,14H2,(H,15,17)(H,18,19,20) |
Clave InChI |
CUQJYQHDIVIFIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2O)N)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


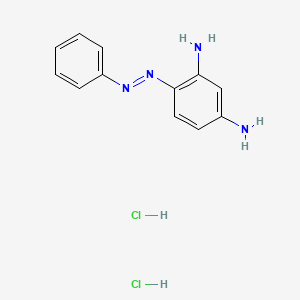
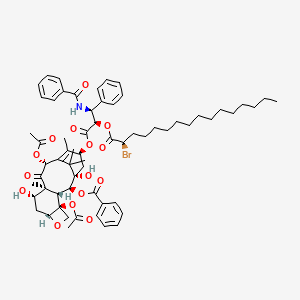
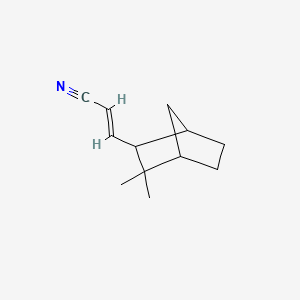
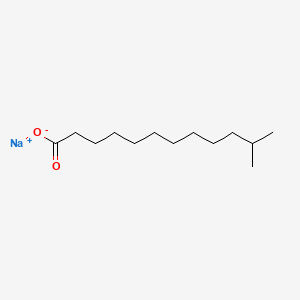
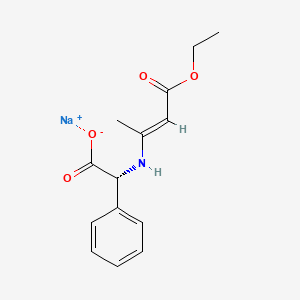
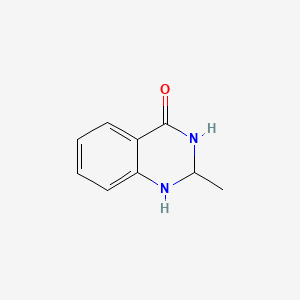
![1-[(3-Methoxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B12674276.png)
